2-(4-ethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide
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Overview
Description
2-(4-ethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethylphenoxy group, a piperazine ring, and a cyclohexylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:
Preparation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-ethylphenoxyacetic acid: This involves the reaction of 4-ethylphenol with chloroacetic acid in the presence of a base.
Synthesis of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}amine: This can be prepared by reacting 4-methylpiperazine with cyclohexylmethyl chloride.
Final Coupling Reaction: The final step involves the coupling of 4-ethylphenoxyacetic acid with N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 4-ethylphenoxyacetic acid.
Reduction: Formation of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}amine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-ethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also interact with other cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylpiperazin-1-yl)ethan-1-amine: Shares the piperazine ring structure.
4-ethylphenoxyacetic acid: Contains the ethylphenoxy group.
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}amine: Contains the cyclohexylmethyl group.
Uniqueness
2-(4-ethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H35N3O2 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]acetamide |
InChI |
InChI=1S/C22H35N3O2/c1-3-19-7-9-20(10-8-19)27-17-21(26)23-18-22(11-5-4-6-12-22)25-15-13-24(2)14-16-25/h7-10H,3-6,11-18H2,1-2H3,(H,23,26) |
InChI Key |
YGILDSRXIWCPNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC2(CCCCC2)N3CCN(CC3)C |
Origin of Product |
United States |
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